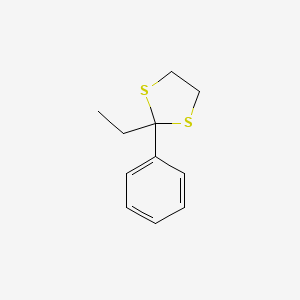

2-Ethyl-2-phenyl-1,3-dithiolane

Beschreibung

Historical Context and Evolution of Dithiolane Chemistry in Organic Synthesis

The exploration of dithiolane chemistry has a storied past, evolving from initial academic curiosities to indispensable tools in the synthesis of complex molecules. The fundamental reaction for the formation of 1,3-dithiolanes, the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), has been known for many decades. wikipedia.orgorganic-chemistry.orgchemicalbook.com Initially, these thioacetals were primarily recognized for their stability, offering a robust method for the protection of aldehydes and ketones under a variety of reaction conditions.

A pivotal moment in the evolution of dithiolane chemistry was the development of the concept of "umpolung" or polarity inversion, prominently featuring 1,3-dithianes and by extension, 1,3-dithiolanes. This concept, brought to the forefront by the work of E.J. Corey and D. Seebach, revolutionized the way chemists approached the synthesis of carbon skeletons. sigmaaldrich.com It allowed for the temporary reversal of the normal electrophilic character of a carbonyl carbon into a nucleophilic one, opening up new avenues for carbon-carbon bond formation. While 1,3-dithianes are often the textbook example for umpolung reactivity, the principles are applicable to 1,3-dithiolanes as well, though with some differences in reactivity. sigmaaldrich.com

Strategic Importance of 1,3-Dithiolanes as Versatile Synthetic Intermediates and Protecting Groups

The strategic importance of 1,3-dithiolanes in organic synthesis is twofold, stemming from their utility as both protecting groups and versatile synthetic intermediates.

As protecting groups , 1,3-dithiolanes offer a reliable method to mask the reactivity of aldehydes and ketones. wikipedia.orgorganic-chemistry.org The formation of the dithiolane from a carbonyl compound is typically efficient, and the resulting thioacetal is stable to a wide range of nucleophilic and basic conditions, as well as some oxidative and reductive reagents. This stability allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl group. The regeneration of the carbonyl group, or deprotection, can be achieved using various methods, often involving reagents that are soft electrophiles, such as those containing mercury(II), or through oxidative cleavage. rsc.orgresearchgate.netnih.gov

The following table summarizes common methods for the formation and cleavage of 1,3-dithiolanes:

| Transformation | Reagents and Conditions | Notes |

| Protection (Thioacetalization) | 1,2-Ethanedithiol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, p-TsOH) in an organic solvent. organic-chemistry.org | Typically a high-yielding and straightforward reaction. |

| Deprotection (Hydrolysis) | HgCl₂/CaCO₃, H₂O/CH₃CN; NCS/AgNO₃; DDQ; I₂/MeOH. rsc.orgresearchgate.netnih.gov | A variety of methods are available, allowing for chemoselective deprotection. |

As synthetic intermediates , 1,3-dithiolanes derived from aldehydes can undergo deprotonation at the C2 position to form a nucleophilic carbanion. This carbanion, an acyl anion equivalent, can then react with a variety of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. sigmaaldrich.com This umpolung strategy provides access to functionalities that are not directly achievable through conventional synthetic disconnections. However, it is important to note that 2-lithio-1,3-dithiolanes are known to be less stable than their 1,3-dithiane (B146892) counterparts and can undergo fragmentation. sigmaaldrich.com

Scope and Research Significance of 2-Ethyl-2-phenyl-1,3-dithiolane within Dithiolane Chemistry

The compound this compound is a specific example that embodies the principles of dithiolane chemistry. It is synthesized from the reaction of propiophenone (B1677668) with 1,2-ethanedithiol.

While extensive research specifically on this compound is not widely available in the public domain, its chemical significance can be inferred from the well-established reactivity of related compounds. The presence of both an ethyl and a phenyl group at the C2 position makes it a thioacetal of a ketone, and therefore it does not possess an acidic proton at C2 for direct deprotonation and umpolung reactions in the same manner as dithiolanes derived from aldehydes.

The primary role of this compound in synthesis is as a protecting group for the carbonyl function of propiophenone. Its stability and the methods for its cleavage would be analogous to other 2,2-disubstituted-1,3-dithiolanes.

The research significance of this particular molecule lies in its potential use in complex molecule synthesis where the propiophenone moiety is a key structural element. By protecting the ketone as a dithiolane, other functional groups in a molecule can be manipulated without interference from the otherwise reactive carbonyl group.

Below is a table of related compounds and their known properties, which can serve as a reference for the expected characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-Phenyl-1,3-dithiolane | 5616-55-7 | C₉H₁₀S₂ | 182.31 | Thioacetal of benzaldehyde. nih.gov |

| 2-Methyl-2-phenyl-1,3-dithiolane | 5769-02-8 | C₁₀H₁₂S₂ | 196.33 | Thioacetal of acetophenone. researchgate.net |

| 2-Ethyl-4-methyl-1,3-dithiolane | 17564-27-1 | C₆H₁₂S₂ | 148.29 | Found in some natural products and used as a flavor and fragrance agent. sigmaaldrich.com |

| Propiophenone | 93-55-0 | C₉H₁₀O | 134.18 | The ketone precursor to this compound. uni.lu |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6008-82-8 |

|---|---|

Molekularformel |

C11H14S2 |

Molekulargewicht |

210.4 g/mol |

IUPAC-Name |

2-ethyl-2-phenyl-1,3-dithiolane |

InChI |

InChI=1S/C11H14S2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI-Schlüssel |

NRBJYWMPTBYHGI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(SCCS1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Pathways Involving 2 Ethyl 2 Phenyl 1,3 Dithiolane

Role as a Masked Acyl Anion Equivalent: Deprotonation and Subsequent Transformations

1,3-Dithianes and 1,3-dithiolanes are widely recognized for their role as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. researchgate.netnih.gov Beyond this protective function, they serve as valuable intermediates for carbon-carbon bond formation through the concept of "umpolung," or the inversion of polarity of the carbonyl carbon. researchgate.netyale.edu

The hydrogen atom at the C-2 position of 1,3-dithianes and dithiolanes is rendered acidic by the two adjacent sulfur atoms, allowing for its removal by a strong base to form a nucleophilic carbanion. yale.eduresearchgate.net This process effectively transforms the normally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. researchgate.netyale.edu

The acidity of the C-2 proton in dithianes is influenced by the substituents at that position. For instance, the pKa of the C-2 proton in 2-phenyl-1,3-dithiane (B1581651) is approximately 29, which is lower (more acidic) than that of its aliphatic counterparts. yale.edu This increased acidity facilitates deprotonation. The most commonly employed base for this transformation is n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically around -20 °C. researchgate.net

The generation of the C-2 carbanion can be visualized as follows:

Step 1: Deprotonation. The strong base, such as n-BuLi, abstracts the acidic proton from the C-2 position of the dithiolane ring.

Step 2: Carbanion Formation. This results in the formation of a resonance-stabilized carbanion, with the negative charge delocalized by the adjacent sulfur atoms.

For 2-ethyl-2-phenyl-1,3-dithiolane, the presence of both an ethyl and a phenyl group at the C-2 position means there is no acidic proton at C-2 to be removed. Therefore, direct lithiation at this position to form a C-2 carbanion is not a viable pathway for this specific compound. Instead, lithiation would occur on the phenyl ring or potentially at the alpha position of the ethyl group, though the latter is less common in this context. The primary utility of this compound lies in its role as a protecting group for ethyl phenyl ketone.

An alternative and much faster method for generating C-2 lithiated dithianes involves tin-lithium transmetalation of a 2-trimethylstannyl-1,3-dithiane with a base like LDA or MeLi at -78 °C. researchgate.net This method is particularly useful for preparing substituted 2-lithio-1,3-dithianes that might not survive the standard metalation process. researchgate.net

As previously established, direct C-2 lithiation of this compound is not feasible due to the absence of a C-2 proton. However, the reactivity of a generic C-2 lithiated dithiane, such as 2-lithio-1,3-dithiane, provides insight into the synthetic potential of this class of compounds.

Once formed, the C-2 lithiated dithiane is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. These reactions typically involve nucleophilic addition to electrophilic substrates or nucleophilic substitution reactions.

Nucleophilic Additions: The lithiated dithiane can add to a wide range of electrophiles, including:

Aldehydes and Ketones: Reaction with aldehydes and ketones yields α-hydroxyalkylated dithianes.

Esters and Acyl Chlorides: These reactions lead to the formation of acylated dithianes.

Epoxides: Ring-opening of epoxides by the lithiated dithiane results in the formation of β-hydroxyalkylated dithianes.

Carbon Dioxide: Carboxylation with CO2 produces the corresponding dithiane-2-carboxylic acid.

Nucleophilic Substitutions: The C-2 carbanion can also displace leaving groups in nucleophilic substitution reactions:

Alkyl Halides: Reaction with primary and some secondary alkyl halides results in the alkylation of the C-2 position. For example, arenesulfonates of primary alcohols react efficiently with lithiated 1,3-dithiane (B146892) and 2-phenyl-1,3-dithiane at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org

Sulfonates: Similar to alkyl halides, sulfonate esters are good electrophiles for this reaction.

The reaction of 2-lithio-1,3-dithianes with nitroarenes can lead to both conjugate addition products and redox products. The ratio of these products is temperature-dependent, with lower temperatures favoring addition. researchgate.net

The anion chemistry of dithiolanes can sometimes involve rearrangement pathways. For instance, a 1,4-Brook rearrangement can be triggered in certain systems, leading to the formation of a new distal anion that can then react with electrophiles. organic-chemistry.org

The stereochemistry of reactions involving C-2 lithiated dithianes can be influenced by the nature of the substituents and the reaction conditions. The relative acidity of the axial versus equatorial C-2 hydrogens has been a subject of study, which can impact which proton is preferentially removed during lithiation and thus influence the stereochemical outcome of subsequent reactions. researchgate.net X-ray crystal structures of 2-methyl- and 2-phenyl-2-lithio-1,3-dithiane have provided valuable insights into their solid-state structures. researchgate.net

In the context of cycloaddition reactions, which share mechanistic features with some anion-electrophile reactions, the stereochemistry is often highly controlled. For example, the [4+2] cycloaddition reactions of certain dithioxo-thiazolidines with dienophiles have been shown to proceed with high stereoselectivity, with the absolute configuration of the products being established by X-ray diffraction analysis. researchgate.net

Deprotection Strategies and Regeneration of Carbonyl Functionality

A crucial step in the synthetic application of this compound as a protecting group for ethyl phenyl ketone is the efficient and clean removal of the dithiolane ring to regenerate the carbonyl functionality. nih.gov A variety of methods have been developed for this deprotection, which can be broadly categorized into oxidative cleavage and metal-mediated desulfurization and hydrolysis.

Oxidative cleavage methods are widely used for the deprotection of dithiolanes and dithianes. These methods typically involve the oxidation of the sulfur atoms, which facilitates the hydrolysis of the C-S bonds.

N-Halosuccinimides: N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the oxidative hydrolysis of 1,3-dithianes. acs.orgacs.org The reactions are often carried out in aqueous acetone (B3395972) or acetonitrile (B52724). The use of NCS in conjunction with silver ions is particularly advantageous for substrates containing olefinic linkages, as these functional groups remain unaffected. acs.org For acid-sensitive substrates, buffers like 2,6-lutidine or 2,4,6-collidine can be employed. acs.org These methods have been shown to provide the corresponding aldehydes and ketones in high yields (70-100%). acs.org

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, ready availability, and mild reaction conditions. organic-chemistry.orgarkat-usa.orgthieme-connect.de Reagents such as bis(trifluoroacetoxy)iodobenzene are effective for the oxidative deprotection of dithiane-containing compounds, including complex alkaloids. organic-chemistry.org This method is particularly useful for labile molecules. organic-chemistry.org o-Iodoxybenzoic acid (IBX) has also been utilized for the cleavage of dithianes. organic-chemistry.org

The general mechanism for oxidative cleavage involves the electrophilic attack of the oxidizing agent on one of the sulfur atoms, followed by hydrolysis to regenerate the carbonyl group.

Other Oxidative Methods: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can efficiently convert 1,3-dithianes to their parent carbonyl compounds in good yields when used in a mixture of acetonitrile and water. rsc.org However, the reaction of 2-aryl-substituted 1,3-dithianes with electron-donating groups on the aromatic ring can lead to the formation of thioesters in addition to the desired aldehyde. rsc.org

Below is a table summarizing various oxidative deprotection methods:

Interactive Table: Oxidative Deprotection Methods for Dithiolanes

| Reagent | Conditions | Substrate Scope | Notes |

|---|---|---|---|

| N-Chlorosuccinimide (NCS)/Ag⁺ | Aqueous acetone or acetonitrile | General, tolerant of olefins | Buffered for acid-sensitive substrates. acs.org |

| N-Bromosuccinimide (NBS) | Aqueous acetone or acetonitrile | General | May affect sensitive functional groups. acs.org |

| Bis(trifluoroacetoxy)iodobenzene | - | Dithiane-containing alkaloids | Ideal for labile molecules. organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | β-cyclodextrin, water, room temp | General | Neutral conditions. organic-chemistry.org |

Metal-based reagents can also be employed for the deprotection of dithiolanes, either through complete desulfurization to an alkane or through hydrolysis to the carbonyl compound.

Raney Nickel: Raney nickel is a well-known reagent for the desulfurization of thioacetals and thioketals. masterorganicchemistry.comchem-station.com This reaction involves the reductive cleavage of the carbon-sulfur bonds, replacing them with carbon-hydrogen bonds. organicreactions.org This process effectively converts the dithiolane-protected carbonyl group into a methylene (B1212753) group (CH₂). masterorganicchemistry.com The hydrogen required for the reduction is typically adsorbed on the surface of the Raney nickel during its preparation. researchgate.netchem-station.com While effective, the reactivity of Raney nickel can vary depending on its preparation method, and it is pyrophoric when dry. chem-station.com

Mercury Salts: Mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), are classic reagents for the hydrolysis of dithianes and dithiolanes. acs.orgstackexchange.com The high affinity of Hg²⁺ for sulfur facilitates the reaction. stackexchange.com The mechanism involves the formation of a Lewis acid-base adduct between the mercury salt and the dithiolane, which undergoes ring opening and subsequent hydrolysis to yield the carbonyl compound and a mercury dithiolate. stackexchange.com Mercury(II) nitrate (B79036) trihydrate has been shown to be a highly efficient reagent for the deprotection of 1,3-dithianes and 1,3-dithiolanes in the solid state, often with very short reaction times (1-4 minutes) and in excellent yields. nih.govmdpi.comresearchgate.net

The table below provides a summary of metal-mediated deprotection methods.

Interactive Table: Metal-Mediated Deprotection Methods for Dithiolanes

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Raney Nickel | Varies (e.g., ethanol, reflux) | Alkane (desulfurization) | Reactivity can be variable. masterorganicchemistry.comchem-station.com |

| Mercury(II) Chloride (HgCl₂)/Mercury(II) Oxide (HgO) | Aqueous acetonitrile | Carbonyl (hydrolysis) | Classic method, but uses toxic mercury. acs.orgstackexchange.com |

Lewis Acid-Catalyzed Transdithioacetalization

Lewis acids are effective catalysts for the formation and cleavage of 1,3-dithiolanes. Transdithioacetalization, the exchange of the dithiolane protecting group between different carbonyl compounds, can be facilitated by Lewis acids. For instance, copper bis(dodecyl sulfate) [Cu(DS)2] has been shown to be an efficient and reusable catalyst for this transformation in water at room temperature. organic-chemistry.org Other Lewis acids like yttrium triflate and tungstophosphoric acid have also been employed for the thioacetalization of carbonyl compounds, highlighting the broad utility of this approach. organic-chemistry.org

The mechanism of Lewis acid-catalyzed transdithioacetalization involves the coordination of the Lewis acid to one of the sulfur atoms of the dithiolane ring. This coordination weakens the C-S bond, making the dithiolane more susceptible to nucleophilic attack by another carbonyl compound present in the reaction mixture. This process ultimately leads to the transfer of the dithiolane group.

Electrophilic Activation and Ring Transformation Reactions

The 1,3-dithiolane (B1216140) ring can be activated by electrophiles, leading to a variety of ring transformation reactions, including cationic cyclizations and fragmentations.

A notable example of electrophilic activation leading to a complex transformation is the cationic cyclization of 2-alkenyl-1,3-dithiolanes. In the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the dithiolane can act as a latent initiator for a 6-endo-trig cyclization. researchgate.net The proposed mechanism suggests a temporary opening of the thioketal, which triggers the cationic cyclization. Following the carbon-carbon bond formation, the dithiolane ring reforms. researchgate.net This methodology has been successfully applied in the synthesis of complex natural product scaffolds like trans-decalins. researchgate.net

Radical cyclization reactions initiated by other means can also lead to difunctionalized products, demonstrating the versatility of cyclization strategies in organic synthesis. mdpi.com

In contrast to the stability of 1,3-dithianes, which are readily deprotonated at the C(2) position to form stable carbanions, 1,3-dithiolanes tend to undergo ring fragmentation upon treatment with a strong base. acs.org This fragmentation of 2-aryl-1,3-dithiolanes, when treated with a base like lithium hexamethyldisilazide (LiHMDS), generates a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org This reactivity has been harnessed for the one-pot synthesis of dithioesters. acs.orgnih.gov The intermediate dithiocarboxylate can be trapped with various electrophiles, such as alkyl halides, to afford a diverse library of dithioesters in good yields. acs.orgnih.gov This method has been shown to be scalable and operationally simple. acs.org

| Base | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| LiHMDS | CPME | 100 | 5 min | Aryl-dithiocarboxylates | - |

| NaH | DMF/HMPA | 130-150 | 2 h | Methyl dithioesters | ~52 |

Table 1: Conditions for Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes. acs.org

Sulfur ylides are versatile intermediates in organic synthesis, known for their participation in a wide range of transformations. researchgate.netbaranlab.org These zwitterionic species, containing a carbanion adjacent to a positively charged sulfur atom, can be generated from sulfonium (B1226848) salts by deprotonation. baranlab.orgmdpi.com While direct evidence for the formation of a sulfonium ylide from this compound is not explicitly detailed in the provided context, the general reactivity patterns of sulfides suggest this possibility. mdpi.com

Once formed, sulfonium ylides can undergo various rearrangements, most notably the conicet.gov.aracs.org-sigmatropic rearrangement. researchgate.net Cyclic allylic sulfonium ylides have been shown to undergo thermal conicet.gov.aracs.org sigmatropic rearrangements. rsc.org The stereochemical outcome of these rearrangements is often highly controlled. rsc.org The formation of sulfonium ylides and their subsequent rearrangements represent a powerful tool for the construction of complex molecular architectures. researchgate.netmdpi.comresearchgate.net

Oxidation of Sulfur Atoms in 1,3-Dithiolanes leading to Sulfoxides and Sulfones

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form the corresponding sulfoxides and sulfones. organic-chemistry.orgjchemrev.com This transformation alters the electronic properties and steric environment of the dithiolane moiety, which can be useful in modulating the reactivity of the molecule or as a step in a larger synthetic sequence.

A variety of oxidizing agents can be employed for this purpose. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the oxidation of sulfides to sulfoxides and further to sulfones. organic-chemistry.org The chemoselectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgjchemrev.com Other reagents like hydrogen peroxide, in the presence of a suitable catalyst, can also be used. organic-chemistry.org For example, tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

Under certain visible-light photoredox conditions, the oxidation of dithiolanes can lead to a base-dependent rearrangement to form disulfide-linked-dithioesters or sulfoxides. chemrxiv.org This highlights the intricate interplay between reaction conditions and the resulting product distribution.

| Oxidizing Agent | Catalyst | Product |

| m-CPBA | - | Sulfoxide/Sulfone |

| H₂O₂ | Tantalum carbide | Sulfoxide |

| H₂O₂ | Niobium carbide | Sulfone |

| Urea-hydrogen peroxide | Phthalic anhydride | Sulfone |

Table 2: Reagents for the Oxidation of Sulfides to Sulfoxides and Sulfones. organic-chemistry.org

Advanced Structural and Spectroscopic Characterization of 2 Ethyl 2 Phenyl 1,3 Dithiolane Derivatives

Conformational Analysis and Ring Dynamics of 1,3-Dithiolanes

The five-membered 1,3-dithiolane (B1216140) ring is not planar and undergoes dynamic conformational changes. scite.ai These rings typically adopt either an envelope or a half-chair conformation, with a continuous series of intermediate geometries accessible through pseudorotation. The presence of bulky substituents, such as the ethyl and phenyl groups at the C2 position in 2-ethyl-2-phenyl-1,3-dithiolane, significantly influences the conformational preferences of the ring. These substituents can restrict the ring's flexibility, favoring conformations that minimize steric hindrance. scite.ai The dynamic nature of the 1,3-dithiolane ring is a key aspect of its stereochemistry and reactivity.

Spectroscopic Probes for Conformation: Advanced NMR Techniques (e.g., NOESY, VT-NMR, 1J(C,H) coupling constants)

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for investigating the conformational dynamics of 1,3-dithiolane derivatives in solution.

Variable-Temperature NMR (VT-NMR): By recording NMR spectra over a range of temperatures, VT-NMR can be used to study dynamic processes such as ring inversion. unibas.it As the temperature is lowered, the rate of conformational exchange slows down, potentially allowing for the observation of distinct signals for protons in different environments (e.g., axial and equatorial). The coalescence of these signals at higher temperatures provides quantitative data on the energy barriers of these conformational changes. unibas.it

1J(C,H) Coupling Constants: The magnitude of the one-bond carbon-proton coupling constant (¹J(C,H)) is sensitive to the hybridization of the carbon atom and the stereochemical environment. rubingroup.orgnih.gov In cyclic systems like 1,3-dithiolanes, ¹J(C,H) values can provide insights into the orientation of C-H bonds. For instance, axial and equatorial protons often exhibit different ¹J(C,H) values, which can be used to assign their positions and infer the ring's conformation. nih.govacs.org The introduction of electronegative sulfur atoms generally influences these coupling constants. nih.gov

| Technique | Information Gained | Typical Application for this compound |

| VT-NMR | Energy barriers of conformational exchange | Determining the ring inversion barrier. |

| NOESY | Through-space proton-proton proximities | Elucidating the relative orientation of the ethyl and phenyl groups. |

| ¹J(C,H) | C-H bond orientation and carbon hybridization | Assigning axial/equatorial protons and confirming ring pucker. |

X-ray Crystallographic Studies for Solid-State Conformations and Stereochemistry

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comeurjchem.com For this compound, a single-crystal X-ray diffraction analysis would precisely determine the conformation of the 1,3-dithiolane ring (envelope, half-chair, or intermediate) and the exact spatial arrangement of the ethyl and phenyl substituents. nih.govresearchgate.net This technique is crucial for unambiguously establishing the stereochemistry of the molecule. In some cases, crystal structures reveal the presence of multiple conformations within the unit cell, indicating conformational polymorphism. nih.gov

Elucidation of Stereochemical Relationships in Diastereomeric and Enantiomeric Dithiolanes

The substitution pattern in this compound can lead to the existence of stereoisomers. If the dithiolane ring itself contains stereocenters, diastereomers can be formed. The resolution and characterization of these stereoisomers are critical. Techniques like chiral chromatography are often employed to separate enantiomers. nih.govumsl.edu The absolute configuration of a specific stereoisomer can be determined by X-ray crystallography of a single enantiomer or by synthesizing it from a chiral precursor of known configuration. nih.gov Spectroscopic methods, particularly NMR, are then used to correlate the properties of the separated isomers with their established structures.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and its fragments with high accuracy. researchgate.net In the study of this compound, HRMS can be used to elucidate fragmentation pathways upon ionization.

Common fragmentation patterns for 1,3-dithiolanes involve cleavage of the heterocyclic ring. nih.govacs.org For 2-aryl-1,3-dithiolanes, a known fragmentation pathway involves deprotonation at the C2 position followed by ring opening to form a dithiocarboxylate anion and ethylene (B1197577). nih.gov The high-resolution measurement of the resulting fragment ions allows for their unambiguous identification and helps in piecing together the mechanistic steps of the fragmentation process. This information is valuable for structural confirmation and for understanding the molecule's behavior under energetic conditions.

Potential Fragmentation Pathways for this compound:

Alpha-cleavage: Loss of the ethyl or phenyl group from the C2 position.

Ring cleavage: Fragmentation of the dithiolane ring, potentially leading to the formation of ions containing the sulfur atoms.

McLafferty-type rearrangement: If applicable, this could involve hydrogen transfer followed by fragmentation. libretexts.org

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity determination. For the separation of enantiomers, chiral stationary phases (CSPs) are employed. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving successful resolution of the enantiomers. nih.govumsl.edu

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis. The retention time in GC is characteristic of the compound, and the mass spectrum provides structural information for identification. Different isomers of this compound may exhibit different retention times, allowing for their separation and quantification. nist.gov

| Method | Application | Key Parameters |

| Chiral HPLC | Separation of enantiomers | Chiral stationary phase, mobile phase composition, flow rate. nih.gov |

| GC-MS | Purity assessment and identification of isomers | Column type, temperature program, mass spectral analysis. |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Insights

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, as well as C-S stretching vibrations associated with the dithiolane ring. The presence of specific bands can confirm the major structural features of the molecule. rsc.orgnih.gov

Computational and Theoretical Studies of 2 Ethyl 2 Phenyl 1,3 Dithiolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and other electronic properties of molecules. mdpi.commdpi.com For 2-Ethyl-2-phenyl-1,3-dithiolane, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and predict sites susceptible to electrophilic or nucleophilic attack.

DFT methods, such as the B3LYP functional, are frequently used to optimize molecular structures and calculate electronic properties. mdpi.comnih.gov By modeling the molecule, researchers can gain insights into its stability and how it might interact with other chemical species. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. joaquinbarroso.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. joaquinbarroso.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. joaquinbarroso.comyoutube.com A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiolane ring due to their lone pairs of electrons, making this region a likely site for oxidation. The LUMO is likely distributed over the phenyl ring's π-system.

While specific DFT calculations for this compound are not widely published, the table below illustrates the type of data that would be generated from such an analysis, based on studies of similar sulfur-containing heterocyclic compounds. mdpi.comresearchgate.net

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; likely localized on sulfur atoms. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; likely associated with the phenyl ring. |

| HOMO-LUMO Gap | 5.3 | Energy difference; indicates chemical stability and reactivity. |

| This table is for illustrative purposes to show the typical output of a DFT calculation and does not represent experimentally verified data for this compound. |

Computational chemistry is instrumental in mapping out the reaction mechanisms by identifying transition states—the highest energy point along a reaction coordinate. DFT calculations can be used to optimize the geometry of these transient structures and calculate their energy barriers. mdpi.comnih.gov

For this compound, key transformations would include its formation (the condensation of ethyl phenyl ketone with 1,2-ethanedithiol) and its deprotection to regenerate the ketone. organic-chemistry.orgwikipedia.org Transition state analysis could reveal the step-by-step mechanism of these reactions, including the role of catalysts. For instance, in the deprotection of 1,3-dithiolanes, computational studies can model the interaction with reagents like mercury(II) salts to clarify the reaction pathway. nih.gov Such analyses provide a theoretical basis for optimizing reaction conditions to improve yields and minimize byproducts.

Conformational Energy Landscapes and Ring Pucker Analysis

For this compound, the bulky ethyl and phenyl groups at the C2 position will significantly influence the conformational equilibrium. Computational analysis can map the potential energy surface, revealing the relative energies of different conformers and the energy barriers for interconversion between them. mdpi.com X-ray crystallography studies on related substituted 1,3-dithiolanes have shown that the ring can exist in various conformations, sometimes exhibiting positional disorder in the solid state where multiple conformations coexist. nih.gov The specific puckering of the dithiolane ring in this compound would determine the spatial orientation of the ethyl and phenyl substituents, which in turn affects how the molecule interacts with other species.

Solvation Models and Environmental Effects on Dithiolane Reactivity

The solvent environment can have a profound impact on chemical reactions and molecular properties. stackexchange.com Computational solvation models are used to simulate these effects. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). researchgate.netmdpi.com

For this compound, the choice of solvent could influence its conformational preferences and the rates of its reactions. For example, a polar solvent might stabilize a more polar transition state, thereby accelerating a reaction. nih.gov By performing DFT calculations with a solvation model, one can predict how the molecule's electronic structure, such as its dipole moment and orbital energies, changes in different media. researchgate.netmdpi.com This is crucial for bridging the gap between theoretical gas-phase calculations and experimental results, which are typically obtained in solution.

Molecular Dynamics Simulations of Dithiolane Systems (if relevant)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT provides static pictures of stable structures and transition states, MD simulates the dynamic evolution of the system, offering insights into conformational changes, molecular flexibility, and solvent interactions on a nanosecond or microsecond timescale.

Applications of 2 Ethyl 2 Phenyl 1,3 Dithiolane in Complex Organic Synthesis

Strategic Utility in Total Synthesis of Natural Products

The protection of carbonyl groups is a cornerstone of multistep total synthesis, preventing unwanted side reactions while other parts of a molecule are being functionalized. The 1,3-dithiolane (B1216140) group is a robust choice for this purpose, and 2-Ethyl-2-phenyl-1,3-dithiolane provides a reliable method for masking a propiophenone (B1677668) moiety within a complex synthetic intermediate.

The installation of the this compound protecting group is a straightforward process. It is typically formed by treating propiophenone, or a more complex molecule containing a propiophenone subunit, with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reaction converts the electrophilic carbonyl carbon into a significantly less reactive thioacetal.

Once protected, the rest of the molecule can undergo a wide range of chemical transformations that would otherwise be incompatible with an exposed ketone. These can include reactions with strong nucleophiles, organometallic reagents, or reducing agents. The dithiolane group is stable to many of these conditions.

The removal of the dithiolane group, or deprotection, regenerates the original ketone. This step can be accomplished using various reagents, often involving electrophilic or oxidative processes that target the sulfur atoms. The choice of reagent depends on the sensitivity of other functional groups present in the molecule. chemicalbook.com

Table 1: Selected Reagents for the Formation and Cleavage of 1,3-Dithiolanes

| Process | Reagent/Catalyst | Conditions | Notes |

|---|---|---|---|

| Protection (Propiophenone → this compound) | BF₃·OEt₂ | Aprotic solvent (e.g., CH₂Cl₂) | Common and effective Lewis acid catalyst. |

| Iodine (I₂) | Solvent-free or in various solvents | Mild and highly efficient catalytic method. organic-chemistry.org | |

| Yttrium triflate (Y(OTf)₃) | Acetonitrile (B52724) | Highly chemoselective, particularly for aldehydes over ketones, but effective for ketones. organic-chemistry.org | |

| Deprotection (this compound → Propiophenone) | HgCl₂/CdCO₃ | Aqueous acetone (B3395972) | Classic method, though toxicity of mercury is a drawback. chemicalbook.com |

| o-Iodoxybenzoic acid (IBX) | Aqueous, neutral conditions | A modern, metal-free oxidative cleavage method. organic-chemistry.org | |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Effective for cleaving thioacetals. chemicalbook.com |

The term "late-stage functionalization" in the context of this compound typically refers to the strategic deprotection of the dithiolane to unveil the ketone at a late step in a synthetic sequence. This allows the newly exposed, reactive carbonyl group to participate in a final key transformation, such as a Grignard reaction, Wittig olefination, or reduction to an alcohol, to complete the synthesis of the target molecule.

However, it is crucial to note that "chain elongation" via the dithiolane scaffold itself is not feasible for this specific compound. The classical strategy for chain elongation using dithianes involves the deprotonation of the C2 proton to create a nucleophile (an acyl anion equivalent) that can then attack an electrophile. Since this compound lacks a proton at the C2 position, it cannot be functionalized in this manner. wikipedia.org Therefore, its role is strictly passive (protective) rather than active (as a nucleophilic building block).

Role in the Synthesis of Pharmaceutical Precursors and Advanced Chemical Intermediates

The propiophenone structural motif is present in a number of pharmaceutically active compounds. In the synthesis of these molecules, protecting the ketone group is often a necessary strategy. This compound represents the protected form of a propiophenone precursor.

A notable example is the antiarrhythmic drug Propafenone. nih.gov The synthesis of Propafenone and its analogues involves precursors like 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, which contains a propiophenone-like ketone. nih.govijpsonline.com In a hypothetical multi-step synthesis of a complex Propafenone derivative, the ketone could be protected as a dithiolane to allow for selective modification of other parts of the molecule, for instance, the phenolic hydroxyl group or the secondary amine. The robust nature of the dithiolane protecting group makes it suitable for such synthetic routes. nih.gov Another area where propiophenone derivatives are used is in the synthesis of muscle relaxants and other centrally-acting agents, where dithiolane protection could be a valuable synthetic tool. chemicalbook.comgoogleapis.com

Use in the Synthesis of Heterocyclic Compounds

While not a common application, the this compound scaffold could potentially be used as a precursor in the synthesis of other heterocyclic systems. These transformations would involve the cleavage or rearrangement of the dithiolane ring.

One potential, though rarely used, transformation is the conversion of dithioacetals into thiophenes. Some methods exist for the synthesis of highly substituted thiophenes from α-oxo ketene (B1206846) dithioacetals, which are related structures. acs.orgacs.org It is conceivable that under specific conditions, a 2,2-disubstituted dithiolane could be induced to react and cyclize into a thiophene (B33073) derivative, although this is not a standard synthetic route.

A more plausible role is where the dithiolane is part of a larger molecular framework that undergoes cyclization. For example, a molecule containing the this compound unit could have other functional groups that react to form a new ring elsewhere in the structure, with the dithiolane serving purely as a stable protecting group throughout the process. There are also reports of enethiols, derived from other sulfur heterocycles, reacting to form 1,3-dithiolane structures, highlighting the complex reactivity of sulfur-containing compounds. nih.gov Another report describes the reaction of 2-silylated 1,3-dithiolanes to form substituted ethenes, but this requires a different substitution pattern at the C2 position. beilstein-journals.org

Future Directions and Emerging Research Avenues for 2 Ethyl 2 Phenyl 1,3 Dithiolane Chemistry

Sustainable and Green Chemistry Approaches for Dithiolane Transformations

The principles of green chemistry are increasingly being applied to the synthesis and transformation of dithiolanes, aiming to reduce environmental impact and improve efficiency. mdpi.com Research in this area focuses on several key strategies, including the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable and non-toxic catalysts.

Key Research Findings:

Eco-friendly Solvents and Catalysts: A significant shift is underway from traditional volatile organic solvents to greener alternatives like water, ionic liquids, and deep eutectic solvents for dithiolane synthesis. mdpi.com Water, being non-toxic, non-flammable, and readily available, is an attractive medium for such transformations. mdpi.com The use of recyclable, solid acid catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), tungstophosphoric acid, and Nafion resins offers advantages in terms of ease of separation and reusability, minimizing waste. organic-chemistry.orgmdpi.com For instance, yttrium triflate and praseodymium triflate have been shown to be efficient and recyclable catalysts for the chemoselective thioacetalization to form 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions represents a significant step towards greener chemical processes. organic-chemistry.org The protection of aldehydes and ketones as 1,3-dithiolanes has been effectively achieved without solvents, often accelerated by microwave irradiation. acs.org This technique not only reduces reaction times from hours to minutes but also often leads to higher yields and cleaner products, minimizing the need for extensive purification. acs.org

Bio-Sourced Materials: There is a growing interest in utilizing bio-sourced materials for the synthesis of dithiolane-containing polymers. researchgate.net For example, aryl-substituted 1,2-dithiolane monomers have been synthesized from bio-sourced phenol ethers, which can then be polymerized to create recyclable poly(disulfide)s with potential applications in sustainable materials. researchgate.net

| Approach | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Montmorillonite (B579905) clay K10, Solvent-free | Fast reaction times (10-30 min), environmentally friendly, easy scale-up. | acs.org |

| Recyclable Catalysts | Perchloric acid on silica gel (HClO4-SiO2) | Efficient, reusable catalyst, solvent-free conditions at room temperature. | organic-chemistry.org |

| Water as a Green Solvent | p-dodecylbenzenesulfonic acid | Avoids use of volatile organic compounds, non-toxic. | mdpi.com |

| Bio-Sourced Monomers | Derived from phenol ethers | Creates recyclable poly(disulfide)s, improves sustainability of materials. | researchgate.net |

Integration into Automated and Flow Chemistry Platforms

The integration of dithiolane synthesis into automated and continuous flow chemistry platforms is a promising avenue for enhancing reproducibility, safety, and scalability. uc.pt Flow chemistry, in particular, offers significant advantages over traditional batch processing for reactions that are highly exothermic or involve hazardous reagents.

Key Research Findings:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature and pressure. This is particularly beneficial for dithiolane synthesis, which can sometimes be exothermic. The risk of runaway reactions is significantly minimized in a continuous flow setup.

Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration, rather than increasing the size of the reactor, which ensures consistency and high reproducibility from milligram to kilogram scales. uc.pt This makes flow chemistry an attractive option for the industrial production of dithiolane-containing compounds.

Multi-step Synthesis: The modular nature of flow chemistry systems allows for the coupling of multiple reaction steps, purification, and analysis in a single, continuous process. uc.pt This has been demonstrated in the synthesis of various heterocyclic compounds and could be applied to the multi-step synthesis of complex molecules derived from 2-ethyl-2-phenyl-1,3-dithiolane without isolating intermediates. nih.govnih.gov

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway with large volumes. | Inherently safer due to small reaction volumes and efficient heat transfer. | |

| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward by extending reaction time or using parallel reactors. | uc.pt |

| Reproducibility | Can be variable due to challenges in maintaining uniform conditions. | High reproducibility due to precise control over reaction parameters. | uc.pt |

| Process Integration | Requires isolation of intermediates between steps. | Allows for telescoping of multiple steps, including purification and analysis. | nih.govnih.gov |

Exploration of Novel Catalytic Cycles Utilizing Dithiolane Scaffolds

The 1,3-dithiolane (B1216140) ring is recognized as a "privileged scaffold" in medicinal chemistry and is now being explored for its potential in catalysis. mdpi.comnih.gov The unique electronic properties and stereochemistry of the dithiolane moiety can be harnessed to design novel catalysts for a variety of organic transformations.

Key Research Findings:

Dithiolanes in Photoredox Catalysis: Recent studies have shown that dithiolanes can undergo rearrangement under visible-light photoredox catalysis to form disulfide-linked-dithioesters. nih.gov This reactivity opens up new possibilities for using dithiolane derivatives in photocatalytic cycles, where they can act as precursors to reactive sulfur-centered radicals. nih.gov

Scaffolds for Catalyst Design: The structural rigidity and defined stereochemistry of the dithiolane ring make it an excellent scaffold for the development of new ligands for asymmetric catalysis. mdpi.com By functionalizing the dithiolane ring with coordinating groups, it is possible to create chiral environments around a metal center, enabling enantioselective transformations. The ability to create diverse molecular scaffolds is a key aspect of modern drug discovery and catalyst development. nih.gov

Organocatalysis: The sulfur atoms in the dithiolane ring can act as Lewis bases and participate in hydrogen bonding, making them suitable for use in organocatalytic systems. mdpi.com For example, dithiolane-containing molecules could be designed to activate substrates through non-covalent interactions, facilitating a range of chemical reactions in a metal-free manner.

| Catalysis Type | Role of Dithiolane Scaffold | Potential Applications | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Precursor to thiyl radicals. | Controlled C-S bond cleavage and formation of dithioesters. | nih.gov |

| Asymmetric Metal Catalysis | Chiral ligand backbone. | Enantioselective synthesis of complex molecules. | mdpi.comnih.gov |

| Organocatalysis | Hydrogen bond acceptor/donor, Lewis base. | Metal-free transformations, activation of electrophiles. | mdpi.com |

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms underlying dithiolane transformations is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques, such as time-resolved spectroscopy, are powerful tools for detecting and characterizing fleeting reaction intermediates that are invisible to conventional analytical methods. ntu.edu.sg

Key Research Findings:

Detection of Reactive Intermediates: Techniques like femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy allow for the direct observation of short-lived species such as radicals, carbenes, and ylides generated during a chemical reaction. ntu.edu.sgmdpi.comhku.hk For instance, photochemical reactions involving dithiolanes could be studied to observe the formation and decay of sulfur-centered radicals, providing insights into the reaction pathway. escholarship.org

Elucidating Reaction Pathways: By monitoring the evolution of transient species on timescales from femtoseconds to milliseconds, it is possible to map out the entire reaction pathway, including the rates of individual steps and the structures of all intermediates. mdpi.com This level of detail is invaluable for understanding the factors that control reaction outcomes, such as regioselectivity and stereoselectivity.

Application to Dithiolane Chemistry: While much of the work using these techniques has focused on other reactive intermediates, the methodology is directly applicable to the study of dithiolane chemistry. mdpi.commdpi.com For example, the base-mediated fragmentation of 2-aryl-1,3-dithiolanes could be investigated to directly observe the formation of the intermediate dithiocarboxylate anion. acs.org Similarly, the photochemistry of dithiolanes could be explored to understand the dynamics of C-S bond cleavage and subsequent radical reactions. escholarship.org

| Technique | Timescale | Information Obtained | Relevance to Dithiolane Chemistry |

|---|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to nanoseconds | Electronic structure and kinetics of excited states and primary reaction intermediates. | Studying the initial steps of photochemical reactions involving C-S bond cleavage. |

| Nanosecond Time-Resolved Resonance Raman (ns-TR³) | Nanoseconds to milliseconds | Vibrational (structural) information about transient species. | Characterizing the structure of radical or ionic intermediates in dithiolane reactions. |

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2-ethyl-2-phenyl-1,3-dithiolane, and how do reaction conditions influence yield?

- Methodology : A common approach involves reacting 1,2-disulfenyl chlorides with aldehydes. For example, 1,2-propanedisulfenyl chloride reacts with phenylacetaldehyde to form 1,3-dithiolanes under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane . Another method uses silylated intermediates (e.g., 2-trimethylsilyl-1,3-dithiolanes), which undergo desilylation followed by nucleophilic additions to electrophiles .

- Critical Parameters : Yield optimization requires strict moisture exclusion, slow addition of reactants, and inert atmospheres. Side products (e.g., disulfide byproducts) may form if stoichiometry is imbalanced .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : H and C NMR identify substituents on the dithiolane ring (e.g., ethyl and phenyl groups). The sulfur atoms induce deshielding effects, shifting proton signals downfield .

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHS, MW 210.35) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC or GC-MS monitors purity, with retention times calibrated against standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as dithiolanes may release irritants (e.g., HS) under decomposition .

- Store in airtight containers at 2–8°C to prevent oxidation .

- In case of spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the 6-endo-trig cyclization mechanism of 2-alkenyl-1,3-dithiolanes apply to synthesizing trans-decalin scaffolds?

- Mechanistic Insight : The reaction proceeds via a stepwise pathway where the dithiolane sulfur atoms stabilize carbocation intermediates. For example, 2-alkenyl-1,3-dithiolanes undergo cyclization to form trans-decalins, a core structure in terpenes. The stereochemical outcome depends on the conformation of the alkenyl substituent during ring closure .

- Experimental Design : Use DFT calculations to model transition states and validate with C isotope labeling to track carbon migration .

Q. How should researchers address contradictions in reaction outcomes, such as unexpected tautomerization or byproduct formation?

- Case Study : During the synthesis of 4-oxo-1,3-dithiolane derivatives, enol tautomers (e.g., compound 29 in ) may form instead of the expected keto form due to solvent polarity.

- Resolution Strategies :

- Adjust solvent systems (e.g., switch from DMF to THF) to favor keto tautomers.

- Use H NMR kinetics to monitor tautomer equilibrium and quench reactions at optimal timepoints .

- Employ scavengers (e.g., molecular sieves) to trap water and suppress side reactions .

Q. What novel applications does this compound offer in asymmetric catalysis or material science?

- Catalysis : The dithiolane ring can act as a chiral auxiliary in enantioselective alkylation reactions. For example, its sulfur atoms coordinate with transition metals (e.g., Pd or Rh) to induce asymmetry in C–C bond formation .

- Material Science : Incorporate into liquid crystals or conductive polymers via thiol-disulfide exchange, leveraging its redox-active sulfur centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.